Equol

概要

説明

Equol is a metabolite derived from soy isoflavones, specifically daidzein, through the action of gut microbiota. It is a non-steroidal estrogen that can bind to estrogen receptors, exhibiting weak estrogenic effects. This compound exists in two enantiomeric forms, R-equol and S-equol, with S-equol being the more biologically active form. This compound has garnered significant attention due to its potential health benefits, including its role in preventing hormone-dependent cancers, cardiovascular diseases, and osteoporosis .

準備方法

Synthetic Routes and Reaction Conditions: Equol can be synthesized through several chemical routes. One common method involves the reduction of daidzein using hydrogenation or other reducing agents. The process typically involves the following steps:

Hydrogenation: Daidzein is hydrogenated in the presence of a catalyst such as palladium on carbon to produce dihydrodaidzein.

Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. Specific strains of gut bacteria, such as Lactococcus garvieae and Slackia isoflavoniconvertens, are used to convert daidzein into this compound. The fermentation process involves:

Culturing Bacteria: The selected bacterial strains are cultured in a medium containing daidzein.

Fermentation: The bacteria metabolize daidzein to produce this compound over a period of several days.

Purification: The resulting this compound is extracted and purified using techniques such as high-performance liquid chromatography

化学反応の分析

Types of Reactions: Equol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidative products.

Reduction: this compound itself is a reduction product of daidzein.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.

Major Products:

Oxidation: Quinones and other oxidative derivatives.

Reduction: this compound from daidzein.

Substitution: Various substituted derivatives of this compound.

科学的研究の応用

Cancer Prevention

Equol has shown promise in cancer research, particularly concerning hormone-dependent cancers such as breast and prostate cancer.

- Mechanisms of Action : this compound exhibits strong antioxidant properties and can modulate estrogen receptor activity, which is critical in the development of certain cancers. Studies have indicated that this compound can inhibit the transformation of neoplastic cells in vitro and reduce tumor progression in animal models .

-

Case Studies :

- In a study involving hairless mice, topical application of racemic this compound significantly reduced the progression of benign papillomas to malignant squamous cell carcinoma .

- A case-control study highlighted a positive association between plasma this compound concentrations and the risk of cervical squamous intraepithelial lesions .

Cardiovascular Health

This compound's cardioprotective properties are attributed to its antioxidative and anti-inflammatory effects.

- Bioavailability : this compound has a higher absorption rate compared to other soy isoflavones due to its lipophilicity and longer plasma half-life, allowing for sustained biological activity .

-

Research Findings :

- This compound has been shown to improve arterial stiffness and may reduce the risk factors associated with cardiovascular diseases .

- In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines and nitric oxide in murine microglia cells, suggesting a protective role against inflammation-related cardiovascular issues .

Anti-Inflammatory Effects

This compound's ability to modulate inflammatory responses has been documented across various studies.

- In Vitro Evidence : Research indicates that this compound can down-regulate pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in activated macrophages and microglia cells .

- Animal Studies : In models of rheumatoid arthritis, this compound administration improved bone mineral density and suppressed inflammatory markers in inflamed tissues .

Menopausal Health

This compound's potential benefits extend to menopausal women, particularly regarding symptoms associated with estrogen deficiency.

- Symptom Relief : Studies suggest that S-equol supplementation can alleviate menopausal symptoms such as hot flashes and may contribute positively to bone health and metabolic syndrome management .

- Mechanistic Insights : The compound's interaction with estrogen receptors may help mitigate the adverse effects of menopause by improving bone density and reducing inflammation related to hormonal changes .

Summary Table of this compound Applications

作用機序

Equol exerts its effects primarily through its interaction with estrogen receptors, particularly estrogen receptor beta. It can mimic the action of endogenous estrogens, albeit with weaker potency. The mechanism involves:

Binding to Estrogen Receptors: this compound binds to estrogen receptors, modulating their activity and influencing gene expression.

Antioxidant Activity: this compound exhibits antioxidant properties, reducing oxidative stress and protecting cells from damage.

Anti-inflammatory Effects: this compound can inhibit inflammatory pathways, contributing to its protective effects against chronic diseases

類似化合物との比較

Equol is unique among soy isoflavone metabolites due to its strong estrogenic and antioxidant activities. Similar compounds include:

Daidzein: The precursor to this compound, with weaker estrogenic activity.

Genistein: Another soy isoflavone with potent estrogenic and antioxidant properties.

Biochanin A: A methylated isoflavone with estrogenic activity.

This compound’s uniqueness lies in its ability to bind selectively to estrogen receptor beta and its higher bioavailability compared to other isoflavones .

生物活性

ES9-17 is a chemically improved analog of the compound ES9, specifically designed to inhibit clathrin-mediated endocytosis (CME) without the undesirable protonophore activity associated with its predecessor. This article provides a comprehensive overview of the biological activity of ES9-17, including data tables, case studies, and detailed research findings.

Overview of Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is a crucial cellular process that facilitates the internalization of various molecules and proteins from the extracellular environment into eukaryotic cells. This process is vital for numerous cellular functions, including nutrient uptake, signal transduction, and membrane recycling.

Research indicates that ES9-17 specifically targets clathrin heavy chain (CHC), a key protein involved in CME. Unlike its predecessor ES9, which exhibited protonophore activity leading to cytosolic acidification, ES9-17 effectively inhibits CME without affecting cellular ATP levels or inducing cytotoxicity.

Key Findings:

- Inhibition Concentration : ES9-17 demonstrated an effective inhibition concentration (EC50) of 13 µM in Arabidopsis root epidermal cells when assessing FM4-64 uptake, a marker for endocytosis .

- Reversibility : The inhibition of CME by ES9-17 was found to be reversible. After a washout period of 120 minutes, FM4-64 uptake was restored in treated cells .

Data Table: Comparison of ES9 and ES9-17

| Characteristic | ES9 | ES9-17 |

|---|---|---|

| Protonophore Activity | Yes | No |

| Inhibition Target | CHC | CHC |

| EC50 (Arabidopsis) | Not specified | 13 µM |

| Cytotoxicity | Present | Absent |

| Reversibility | Not established | Established |

Case Studies

- Arabidopsis Study :

- Human Cell Studies :

Structural Activity Relationship (SAR)

The development of ES9-17 involved extensive structural activity relationship studies aimed at decoupling its protonophoric effects from its CME inhibition capabilities. The modifications made to the chemical structure allowed for enhanced specificity towards clathrin without the side effects observed with ES9 .

特性

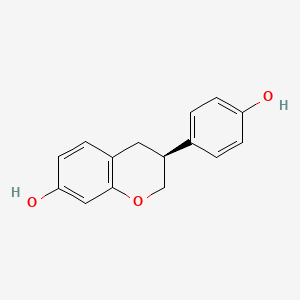

IUPAC Name |

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFCQWZHKCXPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058705 | |

| Record name | (R,S)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94105-90-5 | |

| Record name | 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94105-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,S)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EQUOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。